Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate
CAS No.:
Cat. No.: VC18823459
Molecular Formula: C14H17BrN2O4
Molecular Weight: 357.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BrN2O4 |
|---|---|
| Molecular Weight | 357.20 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-7-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate |
| Standard InChI | InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-5-4-8(15)6-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1 |
| Standard InChI Key | CVPYHAWHDJWLRB-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1COC2=C(C=C(C=C2)Br)NC1=O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)Br)NC1=O |
Introduction
Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B] oxazepin-3-YL)carbamate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of carbamates and features a benzoxazepine core, which is a heterocyclic ring system. The presence of a bromine atom and a tert-butyl group further enhances its chemical and biological properties.
Synthesis Methods
The synthesis of tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B] oxazepin-3-YL)carbamate involves multi-step reactions that require careful handling of reactive intermediates and protective groups. Common methods include the use of specific reagents and conditions to achieve the desired product. The synthesis typically starts from simpler organic molecules and involves several key steps to form the benzoxazepine core and attach the bromine and carbamate groups.
Biological Activity and Potential Applications
This compound exhibits significant biological activity, particularly in its potential as an anti-cancer agent. It modulates various cellular pathways involved in tumor growth and proliferation. The benzoxazepine core is associated with a range of pharmacological effects, making it a promising candidate for further research in medicinal chemistry.
Interaction Studies and Mechanism of Action
Interaction st
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